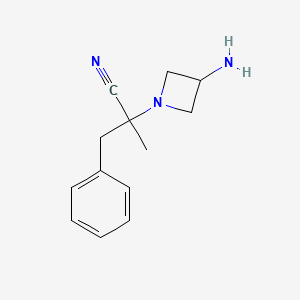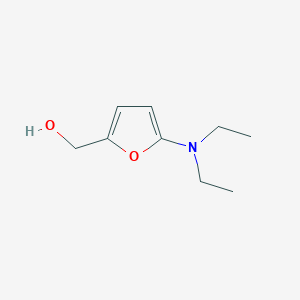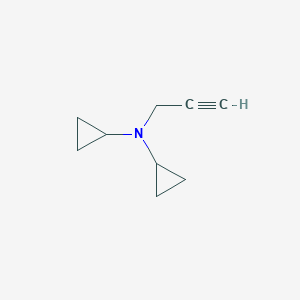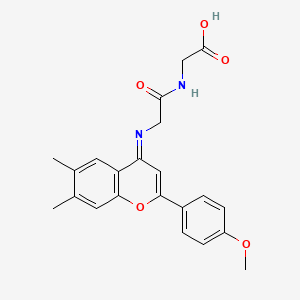
(E)-2-(2-((2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-ylidene)amino)acetamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(2-((2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-ylidene)amino)acetamido)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chromenylidene core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-((2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-ylidene)amino)acetamido)acetic acid typically involves multi-step organic reactions. The initial step often includes the formation of the chromenylidene core through a cyclization reaction. Subsequent steps involve the introduction of the methoxyphenyl group and the acetamido moiety under controlled conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-((2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-ylidene)amino)acetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
(E)-2-(2-((2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-ylidene)amino)acetamido)acetic acid has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Potential therapeutic applications include drug development for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-2-(2-((2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-ylidene)amino)acetamido)acetic acid involves its interaction with specific molecular targets and pathways. The chromenylidene core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Lamellarins: These compounds share a similar chromenylidene core and exhibit diverse biological activities.
Coumarins: These compounds are structurally related and possess various biological properties.
Uniqueness
(E)-2-(2-((2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-ylidene)amino)acetamido)acetic acid is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H22N2O5 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-[[2-[[2-(4-methoxyphenyl)-6,7-dimethylchromen-4-ylidene]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C22H22N2O5/c1-13-8-17-18(23-11-21(25)24-12-22(26)27)10-19(29-20(17)9-14(13)2)15-4-6-16(28-3)7-5-15/h4-10H,11-12H2,1-3H3,(H,24,25)(H,26,27) |
InChI Key |
OQEAJQGMRQYAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=NCC(=O)NCC(=O)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B14868298.png)
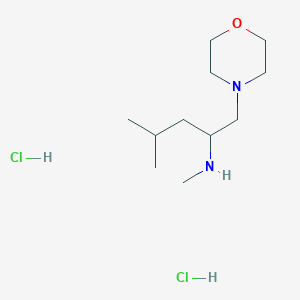

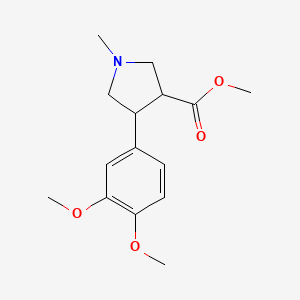
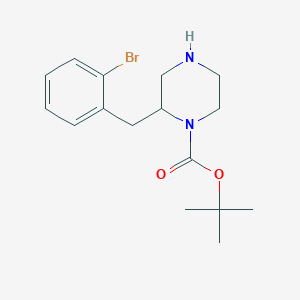
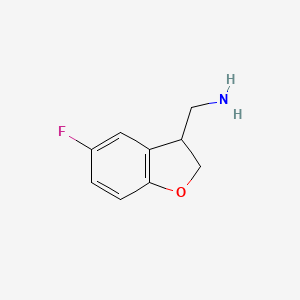

![10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14868349.png)
![2-(4-Methylphenyl)-5-[(4-methylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14868357.png)
